molecular formula C15H18NO4- B12364558 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester

Cat. No.: B12364558
M. Wt: 276.31 g/mol
InChI Key: VTRVUNGMWPPWGP-UHFFFAOYSA-M
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Description

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C₁₆H₂₁NO₄ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 1,3-Piperidinedicarboxylic acid, 3-methyl-.

    Reduction: 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects by binding to its target. This binding can modulate the activity of the target, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Piperidinedicarboxylic acid, 3-(hydroxymethyl)-, 1-(phenylmethyl) ester.
  • 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester.

Uniqueness

1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(phenylmethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the phenylmethyl ester group at the 1-position differentiates it from other piperidine derivatives, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H18NO4-

Molecular Weight

276.31 g/mol

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18)/p-1

InChI Key

VTRVUNGMWPPWGP-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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